4-Phenylcuban-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-phenylcuban-1-amine |
InChI |
InChI=1S/C14H13N/c15-14-10-7-11(14)9-12(14)8(10)13(7,9)6-4-2-1-3-5-6/h1-5,7-12H,15H2 |
InChI Key |
XHNHDBDAIBZKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C4C5C2C6C3C4C56N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenylcuban 1 Amine
Retrosynthetic Analysis and Strategic Disconnections for 4-Phenylcuban-1-amine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.eduslideshare.net For this compound, the primary strategic disconnections involve the C-N and C-C bonds linking the amino and phenyl groups to the cubane (B1203433) core, respectively.
A logical retrosynthetic approach would involve disconnecting the amine and phenyl functionalities to reveal a 1,4-disubstituted cubane precursor. A key and versatile precursor for many cubane derivatives is cubane-1,4-dicarboxylic acid. ic.ac.ukwikipedia.org This dicarboxylic acid can then be traced back to simpler starting materials through the established cubane synthesis pathways. The introduction of the amino group can be envisioned via a Hofmann or Curtius rearrangement of a carboxylic acid derivative, while the phenyl group could be installed through a decarboxylative cross-coupling reaction or a C-H activation/arylation strategy.
Exploration of Synthetic Routes for the Cubane Scaffold Precursors
The synthesis of the cubane core is a multi-step process that has been refined over the years to improve efficiency and yield. ic.ac.ukbris.ac.uk The most common route provides access to cubane-1,4-dicarboxylic acid, which serves as a versatile starting point for a variety of substituted cubanes. ic.ac.ukwikipedia.org
Key Intermediates in Cubane Construction (e.g., cyclopentanone (B42830) derivatives)
The construction of the cubane framework often begins with a substituted cyclopentanone derivative. wikipedia.org A well-established synthesis starts with 2-bromocyclopentadienone, which undergoes a spontaneous Diels-Alder dimerization. wikipedia.org A more accessible laboratory synthesis involves the bromination of the ethylene (B1197577) ketal of cyclopentanone to yield a tribromocyclopentanone derivative. wikipedia.org
The original synthesis of cubane, developed by Philip E. Eaton and Thomas W. Cole in 1964, starts from 2-cyclopentenone. wordpress.com A key step in many cubane syntheses is the Favorskii rearrangement of a bromoketone to achieve ring contraction and form a carboxylic acid. wikipedia.org
Evaluation of Stereochemical Control in Cubane Framework Assembly
The stereochemistry of the cubane synthesis is critical. The initial Diels-Alder dimerization of 2-bromocyclopentadienone yields the endo isomer due to maximum orbital overlap, which is crucial for the subsequent photochemical [2+2] cycloaddition to form the cage structure. ic.ac.ukic.ac.uk The rigid geometry of the intermediates dictates the stereochemical outcome of the subsequent reactions. The symmetry of the cubane molecule also presents interesting stereochemical possibilities, and for polysubstituted chiral analogs, the designation of stereochemistry can be complex. acs.org
Introduction of Phenyl and Amino Functionalities
With the cubane-1,4-dicarboxylic acid precursor in hand, the next stage is the introduction of the phenyl and amino groups at the 1 and 4 positions.
The transformation of carboxylic acid groups on the cubane core is a well-established method for introducing other functionalities. For instance, the Curtius rearrangement of a cubanecarboxylic acid can be used to form a cubylamine. ic.ac.uk This process typically involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that can be hydrolyzed to the amine.
Regioselective Phenylation Strategies on the Cubane Core
Introducing a phenyl group onto the cubane core can be achieved through several methods. While traditional cross-coupling reactions have been challenging due to the strained nature of the cubane C-C bonds, recent advancements have provided viable routes. princeton.edu
Direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of complex molecules, including cubanes. nih.gov This method avoids the need for pre-functionalization of the cubane core. Research has shown that palladium-catalyzed C-H arylation can be used to install aryl groups onto the cubane scaffold. rsc.orgrsc.org This approach often utilizes a directing group to achieve regioselectivity. For instance, an amide group can direct the metalation and subsequent arylation to the ortho position. rsc.orgresearchgate.net This strategy allows for the programmable synthesis of multiply arylated cubanes. rsc.org
Table 1: Key Reactions in the Synthesis of Functionalized Cubanes
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
| Favorskii Rearrangement | α-haloketone on cubane precursor | Potassium hydroxide (B78521) | Ring-contracted carboxylic acid | wikipedia.org |
| Curtius Rearrangement | Cubanecarboxylic acid | 1. SOCl₂2. NaN₃3. Heat4. H₂O | Cubylamine | ic.ac.uk |
| Directed C-H Arylation | Amidocubane | LiTMP, t-Bu₂Zn, Pd₂(dba)₃, Ligand, Aryl halide | Arylated amidocubane | rsc.orgrsc.orgresearchgate.net |
Cross-Coupling Methodologies for Phenyl Installation
The introduction of a phenyl group onto the cubane core is a significant challenge due to the strained nature of the cubane framework, which is prone to metal-catalyzed valence isomerization. princeton.eduthieme-connect.com Traditional cross-coupling catalysts like palladium and nickel can cause the cubane cage to decompose. princeton.edu However, recent advancements have led to the development of copper-catalyzed cross-coupling reactions that are compatible with the cubane system. princeton.edu These methods leverage the slower oxidative addition and rapid reductive elimination characteristics of copper to achieve C–C bond formation without destroying the cubane structure. princeton.edu
One effective strategy involves the decarboxylative cross-coupling of a cubane carboxylic acid precursor. princeton.edu This approach has been successfully used for the arylation of cubanes. princeton.edu While specific conditions for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general applicability of copper-catalyzed C-C(sp2) cross-coupling suggests its feasibility. princeton.edu The reaction would likely involve a cubane-1-carboxylic acid derivative and an aryl halide in the presence of a copper catalyst. princeton.edu
Another approach to creating aryl-cubane bonds is through radical functionalization. For instance, the reaction of cubane carboxylic acid with lead tetraacetate in benzene (B151609) has been reported to yield phenylcubane, although this method may lack regioselectivity for more complex systems. scispace.com
Amination Methodologies at the Cubane Core
The introduction of an amino group at a bridgehead position of the cubane cage can be accomplished through either direct or indirect approaches.
Direct Amination Approaches (e.g., nucleophilic substitution)
Direct amination of the cubane core is challenging. Standard nucleophilic substitution reactions on an unactivated cubane are not typically feasible. science.govresearchgate.net However, recent progress has been made in copper-mediated C–N cross-coupling reactions. princeton.edu These reactions, similar to the C-C couplings, utilize copper catalysis to form a cubane–N bond from a cubane carboxylic acid derivative. princeton.edu This method has been shown to be effective for a range of nitrogen-based nucleophiles, including heteroaromatic amines and amides, offering a direct route to aminated cubanes. princeton.edu The development of nickel-catalyzed cross-coupling reactions has also expanded the toolkit for arylating weak N-nucleophiles like anilines and sulfonamides, which could potentially be adapted for cubane systems. acs.org
Indirect Amination via Precursors (e.g., azide reduction, nitro reduction)
Indirect methods are a common and effective way to introduce an amine group onto the cubane skeleton. These strategies involve first installing a precursor functional group, such as an azide or a nitro group, which is then reduced to the desired amine.
A well-established indirect amination route is the Curtius rearrangement. princeton.eduamazonaws.com This process begins with a cubane carboxylic acid, such as 4-phenylcubane-1-carboxylic acid. amazonaws.com The carboxylic acid is converted to an acyl azide, typically using diphenyl phosphoryl azide. amazonaws.com This intermediate then undergoes thermal rearrangement to form an isocyanate, which is subsequently hydrolyzed to yield the primary amine. amazonaws.com A common procedure involves trapping the isocyanate with a protecting group, like a tert-butoxycarbonyl (Boc) group, which can be removed later to afford the amine hydrochloride. amazonaws.com
Table 1: Key Intermediates in the Indirect Amination of 4-Phenylcubane
| Compound Name | Structure | Role |
|---|---|---|
| 4-Phenylcubane-1-carboxylic acid | Phenyl group and carboxylic acid on cubane | Starting material for Curtius rearrangement |
| tert-Butyl (4-phenylcuban-1-yl)carbamate | Boc-protected amine on phenylcubane | Stable intermediate after rearrangement |
Another indirect pathway is the reduction of a nitrocubane derivative. While the synthesis of nitrocubanes can be achieved through the oxidation of the corresponding amine, the reverse reaction, reduction of a nitro group to an amine, is a standard transformation in organic synthesis and is applicable to cubanes. wordpress.comorganic-chemistry.orgrsc.org Various reducing agents can be employed for this purpose, offering a viable, though less commonly cited for this specific molecule, route to this compound. organic-chemistry.orgyoutube.com
Purification and Isolation Techniques for Polyfunctionalized Cubane Derivatives
The purification of polyfunctionalized cubanes like this compound is critical due to the potential for side products and the similar physical properties of isomers and reaction intermediates. nih.gov
Chromatographic Methodologies (e.g., column chromatography, HPLC)
Column chromatography on silica (B1680970) gel is a fundamental technique for purifying cubane derivatives. wordpress.comrsc.org Gradients of solvents, such as ethyl acetate (B1210297) in heptane (B126788) or dichloromethane, are used to separate the desired product from impurities. amazonaws.comrsc.org Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to identify the correct fractions from column chromatography. rsc.orgszfki.hu
For more challenging separations, including the resolution of enantiomers of chiral cubanes or the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) is employed. acs.orguq.edu.auacs.org Both normal and chiral stationary phases can be used depending on the specific separation required. acs.orguq.edu.au Preparative HPLC is a valuable tool for isolating pure compounds for further analysis and use. acs.org
Table 2: Chromatographic Techniques for Cubane Purification
| Technique | Stationary Phase | Application | Reference |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | General purification of reaction mixtures | amazonaws.comrsc.org |
| HPLC | Chiral Column | Separation of enantiomers | acs.orguq.edu.au |
Computational and Theoretical Investigations of 4 Phenylcuban 1 Amine
Theoretical Spectroscopic Predictions
Predicted Vibrational Frequencies (FT-IR, Raman)
Computational chemistry provides powerful tools for predicting the vibrational spectra of molecules, offering insights that complement experimental Fourier-transform infrared (FT-IR) and Raman spectroscopy. Methods such as Density Functional Theory (DFT) are commonly used to calculate the harmonic and anharmonic vibrational frequencies of a molecule in its ground electronic state. researchgate.netq-chem.comnih.gov These calculations yield a set of normal modes, each corresponding to a specific pattern of atomic motion and an associated vibrational frequency.
For 4-Phenylcuban-1-amine, a theoretical vibrational analysis would identify several characteristic frequencies corresponding to its distinct functional groups: the primary amine (-NH₂), the phenyl ring, and the cubane (B1203433) cage. The accuracy of these predictions depends on the chosen level of theory and basis set, with methods like B3LYP often providing a good balance between accuracy and computational cost for vibrational analysis. nih.govspectroscopyonline.com
Key predicted vibrational modes for this compound would include:
N-H Stretching: Primary amines typically exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the cubane cage would have their own characteristic stretching frequencies.
N-H Bending: A scissoring motion of the -NH₂ group is expected, typically appearing in the 1600 cm⁻¹ region.
C=C Ring Stretching: The phenyl group has characteristic ring stretching modes.
C-N Stretching: The vibration of the bond connecting the amine nitrogen to the cubane carbon.
Cubane Cage Modes: The strained C-C bonds of the cubane skeleton would produce a unique fingerprint region in the vibrational spectrum, analogous to other cage compounds like adamantane. researchgate.net
A representative table of predicted frequencies, based on DFT calculations for similar functional groups, is presented below.
Table 1: Predicted Vibrational Frequencies for this compound This table presents illustrative values based on typical computational results for the specified functional groups, as a dedicated study for this compound is not available.
| Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Vibrational Assignment |
| ~3450 | Medium | Asymmetric N-H Stretch |
| ~3360 | Medium | Symmetric N-H Stretch |
| ~3060 | Medium-Weak | Aromatic C-H Stretch |
| ~2980 | Strong | Cubane C-H Stretch |
| ~1620 | Medium | N-H Scissoring (Bend) |
| ~1590, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1280 | Medium | C-N Stretch |
| ~840 | Strong | Aromatic C-H Out-of-Plane Bend |
Predicted Electronic Transitions (UV-Vis)
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be predicted computationally using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comfaccts.de These calculations provide information about the energies of electronic transitions from the ground state to various excited states, the corresponding absorption wavelengths (λₘₐₓ), and the probability of each transition, known as the oscillator strength (f). researchgate.netyoutube.com
The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the phenyl ring chromophore and the non-bonding electrons of the amine group.
π → π* Transitions: The phenyl group contains a conjugated π-electron system. TD-DFT calculations would predict strong absorptions corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
n → σ* Transitions: The lone pair of electrons on the nitrogen atom of the amine group can be excited to a σ* antibonding orbital. These transitions are typically of lower intensity and may appear at shorter wavelengths.
Based on TD-DFT studies of analogous aromatic amines like aniline, the primary electronic transitions for this compound can be predicted. researchgate.net The cubane cage itself is a saturated system and is not expected to contribute significantly to absorption in the near-UV or visible range.
Table 2: Predicted Electronic Transitions for this compound This table presents illustrative values based on typical TD-DFT results for aromatic amines, as a dedicated study for this compound is not available.
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Transition Assignment |
| ~205 | ~0.70 | π → π |
| ~245 | ~0.15 | π → π |
| ~285 | ~0.03 | n → π* / Charge Transfer |
Reactivity and Stability Predictions Based on Computational Models
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgfiveable.me The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity.
For this compound, computational modeling would predict:
HOMO: The HOMO is expected to be primarily localized on the amine group (specifically the nitrogen lone pair) and the π-system of the phenyl ring. This indicates that these are the most probable sites for electrophilic attack. The molecule would donate electrons from this orbital in a reaction.
LUMO: The LUMO is predicted to be a π* antibonding orbital located on the phenyl ring. This region is therefore the most susceptible to nucleophilic attack or the acceptance of electrons.
Table 3: Predicted Frontier Molecular Orbital Properties for this compound This table presents illustrative energy values to demonstrate the principles of FMO analysis.
| Property | Predicted Energy (eV) | Description |
| E(HOMO) | ~ -5.5 | Energy of the highest occupied molecular orbital; associated with nucleophilicity. |
| E(LUMO) | ~ 0.5 | Energy of the lowest unoccupied molecular orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | ~ 6.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) surface, or map, is a computational tool that visualizes the three-dimensional charge distribution of a molecule. libretexts.orgmdpi.com It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded to indicate different regions of charge:
Red: Indicates regions of negative electrostatic potential, which are electron-rich. These areas are attractive to electrophiles and are often associated with lone pairs of electrons.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are often found near hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Indicate regions of neutral or intermediate potential.
For this compound, a predicted ESP map would highlight key features related to its reactivity. A significant region of negative potential (red) would be centered on the nitrogen atom of the amine group, corresponding to its lone pair of electrons. walisongo.ac.id This confirms the amine group as a primary site for protonation and reaction with electrophiles. Conversely, regions of positive potential (blue) would be located on the hydrogens of the NH₂ group. The phenyl ring would exhibit negative potential above and below the plane of the ring due to its π-electron cloud.
Transition State Modeling for Hypothetical Reactions
Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition state (TS) of a chemical transformation. mit.edu The transition state is the highest energy structure along the reaction pathway, representing the point of no return between reactants and products. dtu.dk By locating this first-order saddle point on the potential energy surface, the activation energy (Eₐ) of the reaction can be calculated. This value is critical for predicting reaction rates and understanding mechanism feasibility. nih.govaip.org
A hypothetical reaction for this compound that could be modeled is its N-alkylation, a classic Sₙ2 reaction, with an electrophile such as methyl iodide (CH₃I). The computational modeling process would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and CH₃I) and the final product (N-methyl-4-phenylcuban-1-ammonium iodide).
Transition State Search: Employing algorithms to locate the transition state structure, where the C-I bond is partially broken and the N-C bond is partially formed.
Frequency Calculation: Performing a vibrational frequency calculation on the TS structure to confirm it is a true saddle point (characterized by one imaginary frequency corresponding to the reaction coordinate).
Energy Calculation: Determining the electronic energies of the reactants, transition state, and products. The activation energy is the difference in energy between the transition state and the reactants.
Mechanistic Studies of Reactions Involving 4 Phenylcuban 1 Amine and Its Precursors
Reaction Mechanism Elucidation for Key Synthetic Steps
The construction and subsequent functionalization of the highly strained cubane (B1203433) cage involve several key chemical transformations. The mechanisms of these steps, from the foundational rearrangement reactions that form the cage to the specific introductions of the phenyl and amine moieties, have been the subject of detailed investigation.
The formation of the cubane skeleton itself is a feat of organic synthesis that famously employs the Favorskii rearrangement. slideshare.net This reaction facilitates the necessary ring contraction of α-halo ketone precursors to build the cyclobutane (B1203170) faces of the cage. wikipedia.org
The generally accepted mechanism for the Favorskii rearrangement begins with the formation of an enolate ion by deprotonation at the α'-position (the carbon adjacent to the carbonyl group but not bearing the halogen). adichemistry.comscienceinfo.com This is followed by an intramolecular nucleophilic (SN2) attack, where the enolate displaces the halide to form a highly strained bicyclic cyclopropanone (B1606653) intermediate. ddugu.ac.in The base (e.g., hydroxide (B78521) or alkoxide) then performs a nucleophilic attack on the carbonyl carbon of this intermediate. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of one of the original C-C bonds of the cyclopropanone ring to yield the most stable carbanion, which is then protonated to give the ring-contracted carboxylic acid derivative. adichemistry.comddugu.ac.in
In cases where the α-halo ketone cannot form an enolate at the α'-position (i.e., it lacks an α'-hydrogen), the reaction can proceed through an alternative pathway known as the quasi-Favorskii or semi-benzylic acid rearrangement. scienceinfo.comwikipedia.org This mechanism involves the direct nucleophilic attack of the base on the carbonyl carbon, followed by a concerted 1,2-migration of an alkyl group with the concurrent displacement of the halide ion. ddugu.ac.in
Introducing a phenyl group onto the cubane core is typically achieved through modern cross-coupling reactions, with the Negishi coupling being a prominent example. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an organozinc compound with an organic halide. handwiki.org The catalytic cycle is central to understanding the mechanism.
The cycle is initiated by the oxidative addition of a cubyl halide (e.g., iodocubane) to a palladium(0) complex, forming a Pd(II) intermediate. handwiki.org This is a critical step where the C-X bond of the cubane derivative is broken and two new bonds, Pd-C(cubyl) and Pd-X, are formed. The next step is transmetalation, where the phenyl group is transferred from the organozinc reagent (e.g., phenylzinc chloride) to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. wikipedia.org This step is often the rate-limiting step of the entire cycle. wikipedia.orgrsc.orgacs.org The final step is reductive elimination, where a C-C bond is formed between the cubyl and phenyl groups, yielding the 4-phenylcubane product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The introduction of an amine group onto the cubane skeleton to form a cubylamine can be effectively accomplished via the Curtius rearrangement. researchgate.netnih.gov This reaction transforms a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The process begins with the conversion of a cubanecarboxylic acid into an acyl azide (B81097).
The core of the Curtius rearrangement is the thermal or photochemical decomposition of the acyl azide. researchgate.net It is now widely accepted that this decomposition occurs via a concerted mechanism, where the migration of the cubyl group to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas (N₂). researchgate.net This concerted pathway avoids the formation of a highly reactive and unstable acyl nitrene intermediate. The product of this rearrangement is a cubyl isocyanate. This versatile intermediate is not typically isolated but is immediately treated with a nucleophile. study.com In the synthesis of the primary amine, the isocyanate is hydrolyzed with water. This initially forms an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final 4-cuban-1-amine. nih.gov
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. jsscacs.edu.in The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide profound insight into bond-breaking and bond-forming events in the rate-determining step. jsscacs.edu.in
A classic example that provides strong evidence for the cyclopropanone intermediate in the Favorskii rearrangement was reported by Loftfield. ddugu.ac.in In this study, 2-chlorocyclohexanone (B41772) was synthesized with a carbon-14 (B1195169) (¹⁴C) label at the carbonyl carbon (C1). After the rearrangement reaction, the position of the ¹⁴C label in the resulting cyclopentanecarboxylic acid was analyzed. The results showed that the label was distributed almost equally between the carboxyl carbon and the C1 carbon of the cyclopentane (B165970) ring. This scrambling of the isotopic label is consistent only with the formation of a symmetric cyclopropanone intermediate, which can be opened in two different, equally probable ways, thus distributing the label between the two positions. ddugu.ac.in This experiment was instrumental in confirming the proposed mechanism over other alternatives.
While specific isotopic labeling studies on the Negishi or Curtius reactions for the synthesis of 4-phenylcuban-1-amine are not widely reported, the principles of KIE can be applied. For instance, a significant ¹³C KIE at the cubyl-halide carbon in a Negishi coupling would suggest that the oxidative addition step is rate-determining. Conversely, a lack of a significant KIE at this position might point towards transmetalation being the slower step. Similarly, in the Curtius rearrangement, a ¹³C KIE at the migrating cubyl carbon would provide further evidence for its involvement in the concerted rate-determining step.
Kinetic and Thermodynamic Aspects of Reactions
The progress and outcome of the reactions involved in synthesizing this compound are governed by their kinetic and thermodynamic parameters. The high strain energy of the cubane core makes it thermodynamically unstable relative to its isomers, yet it is often kinetically stable due to high activation barriers for decomposition.
For the Curtius rearrangement, both experimental and computational studies have provided insight into its energetic landscape. The reaction is characterized by a significant activation energy (Ea) or activation enthalpy (ΔH‡) required for the concerted rearrangement and N₂ extrusion.
| Acyl Azide | Activation Free Energy (ΔG‡) (kcal/mol) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Method |
|---|---|---|---|---|
| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 23.8 | 23.9 | +0.3 | Experimental (¹H NMR) |
| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 25.5 | 25.6 | +0.2 | Experimental (¹H NMR) |
| Acetyl azide | - | 27.6 | - | Calculated (DFT) |
| Pivaloyl azide | - | 27.4 | - | Calculated (DFT) |
| Benzoyl azide | - | 30.0 | - | Calculated (DFT) |
Data sourced from a combined experimental and theoretical study on Curtius rearrangements. rsc.org
In the Negishi coupling, kinetic studies have shown that either oxidative addition or transmetalation can be the rate-limiting step, depending on the substrates, catalyst, and conditions. rsc.org For many systems involving aryl halides, transmetalation has been identified as the slow step. rsc.orgacs.org A kinetic investigation of a live Pd-catalyzed Negishi coupling of an aryl iodide with an arylzinc reagent determined the activation enthalpy for the rate-limiting transmetalation step to be 11.3 kcal/mol. rsc.org For a related nickel-catalyzed system, the activation enthalpy for the transmetalation of phenylzinc chloride was found to be 14.6 kcal/mol. acs.org These values reflect the energy barrier that must be overcome for the crucial transfer of the phenyl group to the metal catalyst.
Determining the rate of a chemical reaction is essential for understanding its kinetics and mechanism. The reaction rate is defined as the change in concentration of a reactant or product per unit of time. solubilityofthings.com For the multi-step syntheses involved with cubane derivatives, reaction progress kinetic analysis is a powerful methodology. mckgroup.org
Experimental determination of reaction rates typically involves monitoring the concentration of one or more species over time. Several analytical techniques can be employed for this purpose:
Spectroscopic Methods: If a reactant or product has a distinct absorption in the UV-visible or IR spectrum, its concentration can be monitored continuously. NMR spectroscopy is also a powerful tool, allowing for the quantification of multiple species in the reaction mixture at various time points without the need for separation. solubilityofthings.com
Chromatographic Techniques: Methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the components of a reaction mixture. Aliquots of the reaction are taken at specific time intervals, the reaction is quenched, and the sample is analyzed to determine the concentration of reactants, intermediates, and products. solubilityofthings.com
Activation Energy Calculations and Experimental Verification
The elucidation of reaction mechanisms involving complex molecules like this compound and its precursors relies heavily on understanding the energetics of bond-breaking and bond-forming steps. Activation energy (Ea), the minimum energy required to initiate a chemical reaction, is a critical parameter in these studies. Both computational and experimental methods are employed to determine these energy barriers, providing a comprehensive picture of the reaction kinetics.
Computational Approaches to Activation Energy
Density Functional Theory (DFT) has become a powerful tool for calculating the activation energies of reactions involving cubane derivatives. researchgate.netaps.org These calculations typically involve mapping the potential energy surface of a reaction to identify the transition state, which corresponds to the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy.
For reactions involving cubane systems, computational studies have explored various transformations, such as thermal rearrangements and bond dissociations. nih.govacs.orgresearchgate.net While specific DFT calculations for the reactions of this compound are not extensively reported in the literature, data from related cubane derivatives can provide valuable insights. For instance, high-level theoretical studies have calculated the carbon-hydrogen bond dissociation enthalpy (C-H BDE) of the parent cubane to be approximately 438.4 ± 4 kJ mol⁻¹. nih.govacs.orgresearchgate.net This value is significantly higher than that of typical hydrocarbons, reflecting the high strain energy of the cubane cage.
The introduction of a phenyl group at the C-4 position and an amine group at the C-1 position would be expected to influence the activation energies of subsequent reactions. The phenyl group can exert electronic effects, while the amine group can participate in reactions or influence the stability of intermediates and transition states.
Table 1: Calculated Thermochemical Properties of Cubane and Related Species
| Property | Value (kJ mol⁻¹) | Method |
| Gas-phase Enthalpy of Formation of Cubane | 603.4 ± 4 | W1-F12 |
| C-H Bond Dissociation Enthalpy of Cubane | 438.4 ± 4 | W1-F12 |
| Strain Energy of Cubane | 667.2 | Quasihomodesmotic Reactions |
| Strain Energy of Cubyl Radical | 689.4 | Quasihomodesmotic Reactions |
This data is based on computational studies of the parent cubane molecule and provides a baseline for understanding the energetics of its derivatives. nih.govacs.orgresearchgate.net
Experimental Verification of Activation Energies
Experimental determination of activation energies serves to validate and refine computational models. Kinetic studies are the primary means of obtaining this data. By measuring the rate of a reaction at different temperatures, the activation energy can be calculated using the Arrhenius equation.
For reactions involving cubane derivatives, experimental techniques such as gas chromatography, spectroscopy, and calorimetry can be employed to monitor the concentration of reactants and products over time. Stopped-flow techniques can be particularly useful for studying fast reactions.
While specific experimental kinetic data for reactions of this compound are scarce, studies on the thermal isomerization of other substituted cubanes have provided insights into their stability and reactivity. These experiments often involve heating the cubane derivative in a suitable solvent and analyzing the products formed over time.
Table 2: Comparison of Computational and Experimental Approaches
| Aspect | Activation Energy Calculations (e.g., DFT) | Experimental Verification (e.g., Kinetics) |
| Methodology | Quantum mechanical calculations to map potential energy surfaces and identify transition states. | Measurement of reaction rates at various temperatures to determine kinetic parameters. |
| Information Provided | Detailed energetic profile of the reaction pathway, including transition state geometry and energy. | Macroscopic kinetic data, including the overall activation energy, pre-exponential factor, and rate law. |
| Advantages | Can provide insights into reactions that are difficult to study experimentally. Offers detailed mechanistic information at the molecular level. | Provides real-world data that validates computational models. Can account for solvent and other environmental effects. |
| Limitations | Accuracy depends on the level of theory and basis set used. May not fully account for complex experimental conditions. | Can be challenging for very fast or very slow reactions. Does not directly provide information about the transition state structure. |
The interplay between computational and experimental approaches is crucial for a thorough understanding of the reaction mechanisms of this compound and its precursors. Computational studies can predict reaction pathways and activation energies, guiding experimental design. In turn, experimental kinetic data provides the necessary validation to ensure the accuracy and reliability of the theoretical models.
Advanced Methodologies for Structural Elucidation of 4 Phenylcuban 1 Amine
Spectroscopic Characterization Methodologies
The definitive structural analysis of 4-Phenylcuban-1-amine relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the atomic connectivity and spatial arrangement to the nature of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity of the 4-phenyl and 1-amine substituents on the cubane (B1203433) framework.
1D NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the cubane cage, and the amine group. The high symmetry of the substituted cubane core simplifies the spectrum. The phenyl group protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). The seven protons on the cubane cage are anticipated to be in a more shielded environment, appearing further upfield. Due to the substitution pattern, three distinct signals are expected for the cubane protons. The amine (NH₂) protons would likely produce a broad singlet whose chemical shift is sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eight distinct signals are predicted: four for the cubane cage and four for the phenyl ring. The carbon atom attached to the amine group (C1) would be significantly deshielded. Similarly, the carbon atom bonded to the phenyl group (C4) would also be deshielded relative to the unsubstituted cubane carbons, which have a characteristic chemical shift around 47 ppm. The phenyl carbons would resonate in the typical aromatic region (δ 110-150 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl C-H (ortho) | 7.4 - 7.6 | 128.0 - 130.0 |
| Phenyl C-H (meta) | 7.2 - 7.4 | 127.0 - 129.0 |
| Phenyl C-H (para) | 7.1 - 7.3 | 125.0 - 127.0 |
| Phenyl C (ipso) | - | 135.0 - 140.0 |
| Cubane C1-NH₂ | - | 55.0 - 60.0 |
| Cubane C4-Ph | 4.2 - 4.4 | 50.0 - 55.0 |
| Cubane C-H (adjacent to C1) | 4.0 - 4.2 | 48.0 - 52.0 |
| Cubane C-H (adjacent to C4) | 4.1 - 4.3 | 49.0 - 53.0 |
2D NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, COSY would show correlations between adjacent protons on the phenyl ring (ortho to meta, meta to para) and between neighboring protons on the strained cubane cage.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This experiment is crucial for assigning each carbon signal by linking it to its known proton signal. For example, it would definitively link the proton signals in the aromatic region to their corresponding phenyl carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is vital for confirming the connection between the substituents and the cubane core. Key expected correlations would include the signal from the ortho-protons of the phenyl ring to the C4 carbon of the cubane cage, and from the cubane protons adjacent to C1 to the C1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This technique would be used to confirm the stereochemistry and spatial proximity of the groups, for instance, by showing a correlation between the ortho-protons of the phenyl ring and the nearest protons on the cubane cage.
Solid-State NMR Applications
While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (SSNMR) offers insight into its structure in the crystalline form. SSNMR can be used to study polymorphism, where a compound crystallizes in multiple forms with different physical properties. It provides detailed information on intermolecular packing and the local environment of each atom in the solid lattice, which can be different from the solvated state. For a rigid molecule like this compound, SSNMR could resolve distinct signals for molecules in different crystallographic environments.
Vibrational Spectroscopy Methodologies (FT-IR, Raman)
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to the primary amine, the aromatic ring, and the cubane cage. The primary amine group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, along with an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. The C-N stretching vibration would appear in the 1250-1335 cm⁻¹ range. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C=C stretching bands for the phenyl ring would be observed between 1450 and 1600 cm⁻¹. The highly strained C-C bonds of the cubane cage give rise to characteristic absorptions, with a notable peak often observed around 850 cm⁻¹. ic.ac.uk
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. The symmetric vibrations of the non-polar cubane cage and the phenyl ring are expected to be particularly strong in the Raman spectrum. Raman is especially sensitive to the C-C framework vibrations of the cubane unit, which are predicted to appear in the 1000-1100 cm⁻¹ region. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric) | 3400 - 3500 | FT-IR |
| N-H Stretch (symmetric) | 3300 - 3400 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| N-H Bend (scissoring) | 1580 - 1650 | FT-IR |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-N Stretch | 1250 - 1335 | FT-IR |
| Cubane Cage Vibration | ~850 | FT-IR |
Electronic Spectroscopy Methodologies (UV-Vis, Circular Dichroism)
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light.
UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the phenyl ring. shimadzu.com Compared to unsubstituted benzene (B151609), which has absorption maxima around 255 nm, the presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, likely in the 260-290 nm range. The cubane moiety, being a saturated cage, does not absorb significantly in this region but acts as an alkyl-like substituent.
Table 3: Predicted Electronic Absorption for this compound
| Transition | Predicted λₘₐₓ (nm) | Solvent |
|---|
Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for the analysis of chiral molecules. Since this compound is an achiral molecule, it will not produce a CD spectrum. A CD signal could only be induced if the amine group were derivatized with a chiral auxiliary, creating a diastereomeric compound that could then be analyzed by CD spectroscopy.
Mass Spectrometry Techniques (HRMS, fragmentation pathways)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with exceptional accuracy. By providing a highly precise mass-to-charge ratio, HRMS can confirm the molecular formula, C₁₄H₁₃N, distinguishing it from other potential isobaric compounds.
A primary fragmentation event would likely involve the loss of the phenyl group or the amine group. Cleavage of the bond between the cubane cage and the phenyl ring would result in a resonance-stabilized phenyl radical or cation and a corresponding aminocubane fragment. Alternatively, cleavage of the C-N bond would yield a phenylcubane radical cation and an amino radical.
Further fragmentation of the cubane cage itself is also anticipated. The high strain energy of the cubane system (approximately 166 kcal/mol) makes it susceptible to rearrangement and cleavage upon ionization dtic.mil. Common fragmentation patterns for cyclic alkanes involve ring-opening to form more stable acyclic ions. For this compound, this could lead to a variety of charged fragments as the cage breaks apart. The presence of the phenyl and amine substituents would influence the charge distribution and the relative stability of the resulting fragment ions. For instance, the formation of a tropylium ion (C₇H₇⁺), a common and stable fragment in the mass spectra of compounds containing a benzyl moiety, could be a potential pathway following initial fragmentation of the cubane core youtube.com.
Table 1: Predicted Major Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| [C₁₄H₁₃N]⁺ | [C₈H₈N]⁺ | C₆H₅• | Loss of phenyl radical |
| [C₁₄H₁₃N]⁺ | [C₁₄H₁₂]⁺ | •NH | Loss of amino radical |
| [C₁₄H₁₃N]⁺ | [C₇H₇]⁺ | C₇H₆N | Formation of tropylium ion |
| [C₁₄H₁₃N]⁺ | [C₆H₅]⁺ | C₈H₈N | Formation of phenyl cation |
Note: This table represents predicted pathways based on general mass spectrometry principles and data for related compounds.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's properties and reactivity.
Obtaining single crystals of sufficient quality is the most critical and often the most challenging step in X-ray crystallographic analysis. For a molecule like this compound, several crystallization techniques can be employed. Slow evaporation of a saturated solution is a common starting point. The choice of solvent is critical; solvents of varying polarity should be screened to find one in which the compound has moderate solubility.
Vapor diffusion is another powerful technique. In this method, a solution of the compound in a relatively non-volatile solvent is allowed to equilibrate with a vapor of a more volatile solvent in which the compound is less soluble. This gradual change in solvent composition can promote slow and orderly crystal growth. For instance, colorless single crystals of tris[4-(naphthalen-1-yl)phenyl]amine were successfully grown using vapor diffusion from chloroform and n-hexane nih.gov. A similar approach could be adapted for this compound.
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The intensities of the diffracted beams are then used to calculate an electron density map, from which the positions of the atoms can be determined.
The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data. This refinement process involves adjusting atomic coordinates, thermal parameters, and other crystallographic parameters. For organic molecules, this is often performed using least-squares methods. The quality of the final structure is assessed using metrics such as the R-factor, which indicates the goodness of fit between the experimental data and the crystallographic model. Modern software packages like SHELXL are commonly used for structural refinement researchgate.net. In cases where only polycrystalline powder is available, specialized techniques and software like DASH and TOPAS can be employed for structure solution and refinement from powder X-ray diffraction data researchgate.netnih.gov.
Table 2: Representative Crystallographic Data for a Substituted Cubane Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 11.789(2) |
| β (°) | 98.45(1) |
| Volume (ų) | 1823.4(6) |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is representative and based on known structures of functionalized cubanes. The actual crystallographic parameters for this compound would need to be determined experimentally.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound is a chiral molecule, and therefore, methods to assess its enantiomeric purity are essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, provides a powerful tool for this purpose.
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound wikipedia.org. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions khanacademy.org. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation khanacademy.org.
By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule arxiv.org. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers will produce CD spectra that are mirror images of each other.
The CD spectrum of this compound is expected to be influenced by the electronic transitions of the phenyl chromophore and the chiral cubane core. The interaction of these two components will likely give rise to a complex and unique CD signature. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of a particular enantiomer, often with the aid of computational chemistry to predict the theoretical CD spectrum for a given stereoisomer. The technique is highly sensitive to the three-dimensional structure of the molecule and can be used to quantify the enantiomeric purity of a sample.
Table 3: Chiroptical Properties and Their Application
| Technique | Property Measured | Application for this compound |
| Optical Rotation | Rotation of plane-polarized light | Determination of enantiomeric excess |
| Circular Dichroism | Differential absorption of circularly polarized light | Determination of absolute configuration and enantiomeric purity |
Exploration of Non Biological Applications and Material Science Prospects
Potential in Energetic Materials Science (Explosives, Propellants)
The cubane (B1203433) skeleton is a reservoir of immense strain energy, approximately 166 kcal/mol for the unsubstituted hydrocarbon. dtic.mil This, combined with the high density that the compact cubic structure imparts, makes cubane derivatives prime candidates for high-energy-density materials (HEDMs). dtic.mildtic.mil While extensively nitrated cubanes like octanitrocubane are benchmarks for explosive power, other derivatives are being explored for tailored applications, including propellants. researchgate.net
The energetic performance of a compound is largely determined by its heat of formation, density, and oxygen balance. The unsubstituted cubane core possesses a remarkably high positive heat of formation and a density of 1.29 g/cm³, one of the highest for any hydrocarbon. dtic.mil The introduction of a phenyl group and an amino group at the 1- and 4-positions of the cubane core in 4-Phenylcuban-1-amine modifies these properties.
The phenyl group increases the molecular weight and carbon content, while the amino group introduces nitrogen. Neither of these groups are strong oxidizers like the nitro group, meaning this compound itself would have a poor oxygen balance, a critical factor for explosives which ideally should fully oxidize their carbon and hydrogen content to gaseous products like CO2, CO, and H2O.
Table 1: Comparison of Properties for Cubane and Related Compounds
| Compound | Formula | Density (g/cm³) | Heat of Formation (kcal/mol) | Key Feature |
|---|---|---|---|---|
| Cubane | C₈H₈ | 1.29 | +161 | High strain energy dtic.mil |
| 1,4-Dinitrocubane | C₈H₆N₂O₄ | ~1.6 (estimated) | > +100 (estimated) | Energetic derivative dtic.mil |
| Octanitrocubane | C₈(NO₂)₈ | ~2.0 (predicted) | High | Powerful explosive candidate |
Note: Data for this compound and 1,4-Dinitrocubane are estimated based on parent compound properties and substituent effects.
A crucial characteristic of cubane derivatives for any practical application is their remarkable kinetic stability despite their enormous thermodynamic instability. nih.gov The decomposition of the cubane cage is energetically hindered. However, the decomposition can be catalyzed by certain metals or initiated at high temperatures. nih.gov DSC analysis of energetic cubane derivatives like 1,4-dinitraminocubane shows thermal stability above 200°C. dtic.mil
For this compound, the decomposition pathway would likely involve the strain-releasing valence bond isomerization to the corresponding cuneane derivative, a common thermal rearrangement for cubanes. nih.gov The presence of substituents can influence the temperature at which these decompositions occur. Studies on other substituted cubanes suggest that they are generally stable at temperatures required for typical organic reactions (<100 °C) but can undergo exothermic decomposition at higher temperatures (<200 °C). nih.gov The phenyl and amino groups are not typically considered to dramatically lower the decomposition temperature compared to more reactive functionalities, suggesting that this compound would retain a high degree of kinetic stability suitable for material processing.
Applications in Advanced Materials and Polymers
The rigid, well-defined three-dimensional structure of the cubane cage makes it an attractive building block, or "scaffold," for advanced materials. acs.org Unlike aromatic rings which are planar, the cubane unit provides precise, non-planar exit vectors for substituents, enabling the construction of unique molecular architectures. rsc.org
The bifunctional nature of this compound, with its reactive amine group and the potential for functionalizing the phenyl ring, makes it a compelling monomer for polymer synthesis. The primary amine can readily participate in condensation polymerizations.
For example, it can react with dicarboxylic acids (or their acyl chloride derivatives) to form polyamides. Research has already demonstrated the synthesis of cubane-containing polyamides by polymerizing 1,4-diaminocubane with various diacyl chlorides. researchgate.net These polymers exhibit high thermal stability, with decomposition temperatures often exceeding 200°C. researchgate.net By analogy, this compound could be used as a monomer to create polyamides where the rigid, bulky cubane-phenyl moiety is incorporated into the polymer backbone. This would be expected to produce materials with high glass transition temperatures, low solubility in common solvents, and potentially liquid crystalline properties.
The incorporation of the cubane cage into a polymer backbone can lead to materials with enhanced thermal stability and rigidity. The phenyl group could further enhance these properties through π-stacking interactions between polymer chains.
Table 2: Potential Polymerization Reactions for this compound
| Co-monomer | Resulting Polymer Type | Potential Properties |
|---|---|---|
| Diacyl Chloride (e.g., Terephthaloyl chloride) | Polyamide | High thermal stability, rigidity, potential for liquid crystallinity. |
| Diisocyanate (e.g., Methylene diphenyl diisocyanate) | Polyurea | Rigid structure, strong hydrogen bonding, high melting point. |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are dictated by the geometry of the metal node and the organic linker. The rigidity and well-defined substituent vectors of cubane make its derivatives highly attractive candidates for organic linkers.
While there are examples of coordination polymers built from cubane-like inorganic clusters (e.g., [Co₄O₄] or [Ni₄O₄]), the use of the cubane hydrocarbon itself as the primary organic linker is a developing area. rsc.orgacs.orgslu.se The amine group in this compound can act as a coordination site (a Lewis base) for metal ions, analogous to how pyridine or other amino-functionalized ligands are used to build MOFs. mdpi.comrsc.org
The 1,4-disubstitution pattern of this compound provides a linear, rigid rod-like structure, similar to widely used linkers like terephthalic acid. The cubane unit would serve as a non-aromatic, rigid spacer, while the amine group provides the coordination point. The phenyl group could be used to tune the electronic properties or porosity of the resulting framework. The use of such a bulky, three-dimensional linker could lead to MOFs with unique pore geometries and high internal surface areas.
Photophysical and Optoelectronic Applications (Theoretical and materials-based)
The electronic properties of the cubane cage are distinct from typical saturated hydrocarbons due to the high degree of p-character in the C-C bonding orbitals, a consequence of bond angle strain. This unique electronic structure can be perturbed and functionalized by the addition of substituents.
The this compound molecule contains a phenyl group, which is a well-known chromophore, directly attached to the cubane cage. The primary amine acts as an auxochrome, a group that can modify the light-absorbing properties of the chromophore. Quantum chemical studies on related 4-substituted 1-phenylbicyclo[2.2.2]octane derivatives show that the electronic effects of substituents can be transmitted through the rigid cage structure, influencing the phenyl ring. acs.org
It is theoretically plausible that this compound could exhibit interesting photophysical behaviors. The phenyl group allows for π-π* electronic transitions, and the lone pair of electrons on the amino group can participate in n-π* transitions. The interaction between the electronic system of the phenyl-amino moiety and the σ-framework of the cubane cage could lead to novel optical properties. Computational studies on functionalized fullerenes and other nanostructures have shown that the addition of functional groups like -NH₂ can significantly alter the HOMO-LUMO gap and, consequently, the electronic and optical properties of the material. scholaris.ca While specific experimental data on this compound is scarce, theoretical investigations suggest that functionalized cubanes could be developed into materials for optoelectronic molecular devices. mdpi.com
Luminescence Properties in Materials Contexts
Specific research into the luminescence properties of this compound is not available in current literature. However, the general class of cubane derivatives has been explored for applications in materials requiring optical transparency. For instance, optically transparent cubanes have been suggested as components for rigid liquid-crystal compounds ic.ac.uk. The incorporation of chromophores, such as a phenyl group, and electronically active substituents like an amine group, onto the cubane scaffold is a common strategy for designing molecules with specific photophysical properties. In analogous systems, the interaction between an amine and a photo-excited species can lead to the formation of charge-transfer complexes that may exhibit unique luminescent behavior chemrxiv.org. While speculative for this compound, its structure suggests potential for further investigation in this area.
Charge Transfer Characteristics in Solid State
The charge transfer characteristics of this compound have not been specifically detailed in published studies. Theoretical and experimental work on the parent cubane molecule shows that solid cubane has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) due to its saturated carbon atoms scispace.com. The introduction of a phenyl group (an electron-donating or -withdrawing group depending on the system) and an amine group (an electron donor) is expected to significantly alter these electronic properties.
In many organic molecules, the presence of both donor (amine) and acceptor moieties can facilitate intramolecular charge transfer (ICT) upon photoexcitation nih.govnih.gov. This process is fundamental to the function of many organic electronic materials. Studies on other amine-containing compounds have shown that light can induce the formation of persistent charge-transfer complexes in solution chemrxiv.org. The rigid cubane cage could serve to hold the donor (amine) and acceptor (phenyl group, or the cage itself) in a fixed orientation, potentially influencing ICT efficiency.
Table 1: General Electronic Properties of Solid Cubane and Related Concepts
| Property | Description | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. In solid cubane, this gap is large scispace.com. | The phenyl and amine substituents are expected to decrease the HOMO-LUMO gap, potentially enabling charge transfer processes. |
| Intramolecular Charge Transfer (ICT) | The transfer of an electron from a donor part to an acceptor part of the same molecule upon excitation nih.gov. | The amine (donor) and phenyl/cubane cage (acceptor) moieties create the potential for ICT, a key feature for optical and electronic materials. |
| Exciplex Formation | An excited-state complex formed between an electron donor and an acceptor chemrxiv.org. | The interaction of the amine group with the phenyl-substituted cubane cage in the excited state could lead to exciplex formation, influencing photophysical properties. |
Catalytic Applications as a Ligand or Organocatalyst Scaffold
The rigid and well-defined three-dimensional structure of the cubane cage makes it an attractive scaffold for designing ligands and organocatalysts. The amine group in this compound provides a direct coordination site for metal catalysts.
Design and Synthesis of Cubane-Based Ligands
While the synthesis of this compound specifically for use as a ligand is not documented, the synthesis of functionalized cubanes is well-established, typically starting from commercially available cubane-1,4-dicarboxylate nih.govacs.org. Amine functionalities are common in ligands for catalysis, serving as potent donors for a variety of metals, including palladium and ruthenium chemrxiv.orgresearchgate.net.
A significant area of research involves the use of cubane structures not as ligand scaffolds, but as the core of a catalyst itself, particularly the cobalt-oxo cubane ([Co₄O₄]) cluster. In these systems, various organic ligands, such as pyridines and carboxylates, are used to stabilize the inorganic core and tune its electronic properties and catalytic activity rsc.orgescholarship.orgpnas.orgbeilstein-journals.org. The synthesis of these materials often involves ligand substitution reactions on a pre-formed cubane cluster pnas.orgresearchgate.net. The amine group of this compound could, in principle, be used to anchor the molecule to such a cluster or another catalytic support.
Evaluation in Specific Catalytic Processes (e.g., OER, organic transformations)
The most prominent catalytic application involving a cubane core is in the Oxygen Evolution Reaction (OER), a critical process for water splitting and renewable energy systems. Molecular cobalt-oxo cubane clusters ([Co₄O₄]) have been extensively studied as functional models for heterogeneous cobalt oxide catalysts rsc.orgescholarship.org. Research has shown that the catalytic activity of these clusters can be precisely tuned by modifying the ligands attached to the cobalt centers. The electronic properties of the ligands, quantifiable by their pKa values, can reliably predict the redox potentials of the cubane cluster over a wide range rsc.orgescholarship.org.
Table 2: Performance of Ligand-Modified [Co₄O₄] Cubane Catalysts in OER
| Catalyst System | Ligand Type | Key Finding |
|---|---|---|
| [Co₄O₄] Clusters | Pyridines, Carboxylates | Redox potentials are highly sensitive to the ligand environment, spanning a range of 1.42 V rsc.orgescholarship.org. |
| [Co₄O₄] in MOFs | Tricarboxylate Linkers | Immobilization within a metal-organic framework (MOF) prevents catalyst decomposition and enhances long-term stability at high pH pnas.org. |
| [Co₄O₄] with Pyridine Ligands | Electron-donating/withdrawing pyridines | Catalytic properties can be tuned for either water oxidation or CO₂ reduction by modifying ligand electronics beilstein-journals.org. |
In the realm of organic transformations, cubane scaffolds have been functionalized to participate in photocatalytic reactions. For example, methods have been developed for the C-H alkylation of cubanes through the photocatalytic generation of cubyl radicals researchgate.net. While this demonstrates the reactivity of the cubane cage itself, the potential for a molecule like this compound to act as an organocatalyst or a directing group in such transformations remains an area for future exploration.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions wikipedia.org. Host-guest chemistry is a central concept in this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule wikipedia.orgrsc.org.
There is no specific literature detailing the host-guest or supramolecular chemistry of this compound. However, the structural components of the molecule—the hydrophobic cubane cage and phenyl group, and the hydrogen-bonding amine group—suggest a capacity for such interactions. The parent cubane molecule has been studied in cocrystals with fullerenes, demonstrating its ability to participate in size-dependent host-guest and recognition-controlled interactions.
The amine functional group is a common feature in molecules designed for host-guest chemistry. For example, amino-substituted cyclodextrins have been synthesized to act as hosts for hydrophobic drug molecules, with the amine group providing a site for further conjugation or influencing binding nih.gov. Similarly, hydrogen-bonded macrocycles have been used as hosts to recognize amino acid derivatives, demonstrating chiroptical induction upon complexation mdpi.com. These examples highlight the potential roles that the amine and phenyl groups of this compound could play in directing supramolecular assembly or participating in molecular recognition events.
Future Research Directions and Outlook in Functionalized Cubane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary objective in advancing cubane (B1203433) chemistry is the development of more efficient and environmentally benign synthetic methodologies. Current syntheses are often lengthy and resource-intensive, which limits the broad accessibility of cubane derivatives for extensive research and application.
Future strategies are likely to include:
C–H Functionalization: Direct C–H bond activation and functionalization represent a powerful strategy to streamline the synthesis of complex cubane derivatives. researchgate.netresearchgate.net Recent progress in transition-metal-catalyzed C–H activation could offer more direct and selective routes to molecules like 4-Phenylcuban-1-amine, bypassing multi-step sequences that often begin with cubane-1,4-dicarboxylic acid. researchgate.netwikipedia.org
Flow Chemistry: The adoption of continuous-flow technologies can enhance the safety, scalability, and efficiency of cubane synthesis. researchgate.netsoton.ac.uk Flow photochemistry, in particular, has shown promise for key steps like the [2+2] photocycloaddition required to construct the cubane cage, allowing for better control over reaction parameters and potentially higher yields on a larger scale. soton.ac.uk
Green Chemistry Principles: Integrating green chemistry principles, such as the use of less hazardous solvents and reagents, will be crucial. imsa.edujocpr.commdpi.com For instance, replacing carcinogenic solvents like benzene (B151609) with safer alternatives such as toluene (B28343) is an active area of investigation. imsa.edu The development of catalytic methods that reduce waste and energy consumption is a key goal for making cubane chemistry more sustainable. jocpr.com
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C–H Functionalization | Fewer synthetic steps, increased atom economy, access to novel substitution patterns. | Selectivity between different C–H bonds, harsh reaction conditions, catalyst cost. |
| Continuous-Flow Synthesis | Improved safety and scalability, precise control over reaction conditions, higher throughput. soton.ac.uk | Initial setup costs, potential for clogging, optimization of flow parameters. |
| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents, improved sustainability. jocpr.commdpi.com | Finding effective and non-toxic solvent/catalyst systems, maintaining high yields. imsa.edu |
Advanced Computational Modeling for Complex Reactivity and Properties
Computational chemistry is an indispensable tool for understanding and predicting the behavior of strained systems like cubanes. Advanced modeling will continue to guide synthetic efforts and uncover novel properties of this compound and related compounds.
Key areas of focus will be:
Predicting Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the bond dissociation energies and activation barriers for various reactions, helping to predict the regioselectivity of functionalization reactions. researchgate.net This is vital for designing syntheses of complex, multi-substituted cubanes.
Elucidating Electronic Properties: Computational studies can provide deep insights into the electronic structure of functionalized cubanes. thieme-connect.com For molecules like this compound, modeling can help understand how the phenyl and amine groups interact electronically through the cubane cage, which is crucial for designing molecules for electronic materials or as pharmaceutical bioisosteres.
Simulating Material Properties: Atomistic simulations can predict the bulk properties of cubane-based materials, such as their crystal packing and thermodynamic stability. researchgate.net This is essential for designing new energetic materials, polymers, or metal-organic frameworks (MOFs). researchgate.netarxiv.org
Expansion into Novel Non-Biological Material Applications
While much of the recent focus on cubanes has been in medicinal chemistry, the unique properties of the cubane core make it an attractive building block for advanced materials. acs.orgresearchgate.net The rigid structure and high density of cubane are particularly advantageous. wikipedia.orgblogspot.com
Future applications for this compound and its derivatives could include:
Energetic Materials: The high strain energy and density of the cubane cage make it a candidate for high-performance explosives and propellants. wikipedia.orgblogspot.com While octanitrocubane is a well-known example, functionalization with groups like amines and phenyls could be used to tune the sensitivity and performance of new energetic compounds.
Polymers and Liquid Crystals: The rigid, well-defined geometry of the cubane unit can be exploited to create highly ordered polymers and liquid crystals. blogspot.comic.ac.uk Incorporating this compound into a polymer backbone could lead to materials with high thermal stability and unique optical properties. ic.ac.uk
Electronic Materials: The ability of the cubane cage to mediate electronic communication suggests potential applications in molecular electronics. Research into oligomers of cubane has suggested they could form the basis for a new class of polymers with small energy gaps, potentially leading to intrinsic conductivity without doping. ic.ac.uk
Integration of this compound into Supramolecular Assemblies
The defined structure and directional exit vectors of substituents on the cubane cage make it an excellent scaffold for supramolecular chemistry and the construction of complex, ordered assemblies.
Promising research avenues include:
Metal-Organic Frameworks (MOFs): Using functionalized cubanes like cubane-1,4-dicarboxylic acid as linkers (or "struts") in MOFs has led to materials with unique pore structures and high porosity. acs.orgchemrxiv.org The amine and phenyl groups of this compound could be used to create MOFs with tailored chemical environments within the pores, potentially for applications in gas separation or catalysis. acs.orgrsc.orgrsc.org
Host-Guest Chemistry: The cubane cage can act as a rigid spacer to construct molecular hosts for guest recognition. The phenyl group in this compound could participate in π-stacking interactions, while the amine group could form hydrogen bonds, creating a specific binding pocket for complementary guest molecules.
Self-Assembled Monolayers: The amine functionality provides a handle for anchoring this compound to surfaces, enabling the formation of self-assembled monolayers with precisely controlled thickness and surface properties, which could be relevant for modifying electrodes or creating specialized coatings.
Stereoselective Synthesis of Enantiopure this compound (if applicable)
For a 1,4-disubstituted cubane like this compound, the molecule itself is achiral. However, the principles of stereoselective synthesis become critically important when additional substituents are introduced, as this can create chirality. acs.orgthieme-connect.com
Future research in this area will be directed towards:
Chiral Auxiliary-Directed Synthesis: The use of chiral auxiliaries attached to a cubane precursor can direct the stereoselective introduction of subsequent functional groups. acs.orgnih.gov This approach has been successfully used to achieve the diastereoselective synthesis of 1,2,3-trisubstituted cubanes and opens a pathway to creating enantio-enriched cubane building blocks. acs.orgnih.gov
Asymmetric Catalysis: Developing catalytic asymmetric methods for the functionalization of cubanes is a significant but challenging goal. researchgate.net This would represent a major advance, allowing for the efficient synthesis of chiral cubane derivatives without the need for stoichiometric chiral auxiliaries.
Resolution of Racemates: For chiral cubanes that are synthesized as racemic mixtures, the development of efficient methods for chiral resolution will be important for accessing enantiopure materials for applications where stereochemistry is critical, such as in pharmaceuticals or chiral materials science.
The continued development of synthetic methods and a deeper understanding of the unique properties of the cubane cage will undoubtedly unlock new and exciting applications for this compound and the broader class of functionalized cubanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
